Tauro-omega-muricholic acid sodium
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Overview
Description
Tauro-omega-muricholic acid sodium is a useful research compound. Its molecular formula is C26H44NNaO7S and its molecular weight is 537.7 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tauro-omega-muricholic acid sodium involves the conjugation of omega-muricholic acid with taurine. This process typically requires the activation of the carboxyl group of omega-muricholic acid, followed by its reaction with taurine in the presence of a coupling agent. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The product is typically purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tauro-omega-muricholic acid sodium undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule, leading to the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols from ketones or aldehydes.
Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield alcohols .
Scientific Research Applications
Tauro-omega-muricholic acid sodium has a wide range of scientific research applications:
Chemistry: It is used as a standard in analytical chemistry for the study of bile acids and their derivatives.
Biology: The compound is studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Research has shown its potential in treating liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and cholestasis.
Industry:Mechanism of Action
Tauro-omega-muricholic acid sodium exerts its effects primarily through its interaction with bile acid receptors such as FXR (farnesoid X receptor) and TGR5 (G-protein-coupled bile acid receptor). These receptors play a crucial role in regulating bile acid synthesis, lipid metabolism, and glucose homeostasis. By binding to these receptors, this compound modulates various signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tauro-alpha-muricholic acid
- Tauro-beta-muricholic acid
- Tauro-gamma-muricholic acid
Uniqueness
Tauro-omega-muricholic acid sodium is unique due to its specific structure and the presence of a taurine conjugation. This structural uniqueness allows it to interact differently with bile acid receptors compared to other similar compounds. Its specific role in bile acid metabolism and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C26H44NNaO7S |
---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23-,24-,25-,26-;/m1./s1 |
InChI Key |
NYXROOLWUZIWRB-JTNLMKNRSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origin of Product |
United States |
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